

Spectroscopic Analysis of Meso-Tartaric Acid: A Technical Guide

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Compound of Interest

Compound Name: *Meso-tartrate*

Cat. No.: *B1217512*

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Introduction

Meso-tartaric acid, a diastereomer of tartaric acid, is an achiral molecule possessing two stereocenters of opposite configuration. This unique structural feature imparts distinct spectroscopic properties. This technical guide provides an in-depth analysis of meso-tartaric acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable data and experimental protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For meso-tartaric acid, both ^1H and ^{13}C NMR are instrumental in confirming its identity and purity.

^1H NMR Spectroscopy Data

The proton NMR spectrum of meso-tartaric acid is relatively simple due to the molecule's symmetry.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	Singlet	2H	2 x -CH(OH)
~11.5	Broad Singlet	2H	2 x -COOH

Note: The chemical shift of the acidic proton (-COOH) can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum further confirms the symmetrical nature of meso-tartaric acid.^[1]

Chemical Shift (δ) ppm	Assignment
~74	2 x -CH(OH)
~175	2 x -COOH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[2] The IR spectrum of meso-tartaric acid shows characteristic absorptions for the hydroxyl and carboxylic acid groups.^{[3][4][5]}

Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Intensity	Vibration	Functional Group
3500 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid O-H and Alcohol O-H
~1730	Strong, Sharp	C=O Stretch	Carboxylic Acid C=O
1450 - 1300	Medium	O-H Bend	Carboxylic Acid O-H
1300 - 1000	Strong	C-O Stretch	Alcohol and Carboxylic Acid C-O

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

1. NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of meso-tartaric acid for NMR analysis.

Materials:

- Meso-tartaric acid (5-25 mg)[6]
- Deuterated solvent (e.g., D₂O, DMSO-d₆), 0.6-0.7 mL
- NMR tube and cap
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-25 mg of dry meso-tartaric acid.[6]

- Transfer the solid into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette. Deuterium oxide (D₂O) is a common solvent for tartaric acid.^{[1][7]}
- Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
 - Place the sample into the NMR magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is typically sufficient.
 - For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and enhance sensitivity.
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak or an internal standard like TMS.^[8]

2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Materials:

- Meso-tartaric acid (a small amount)
- Spatula

- ATR-FTIR Spectrometer

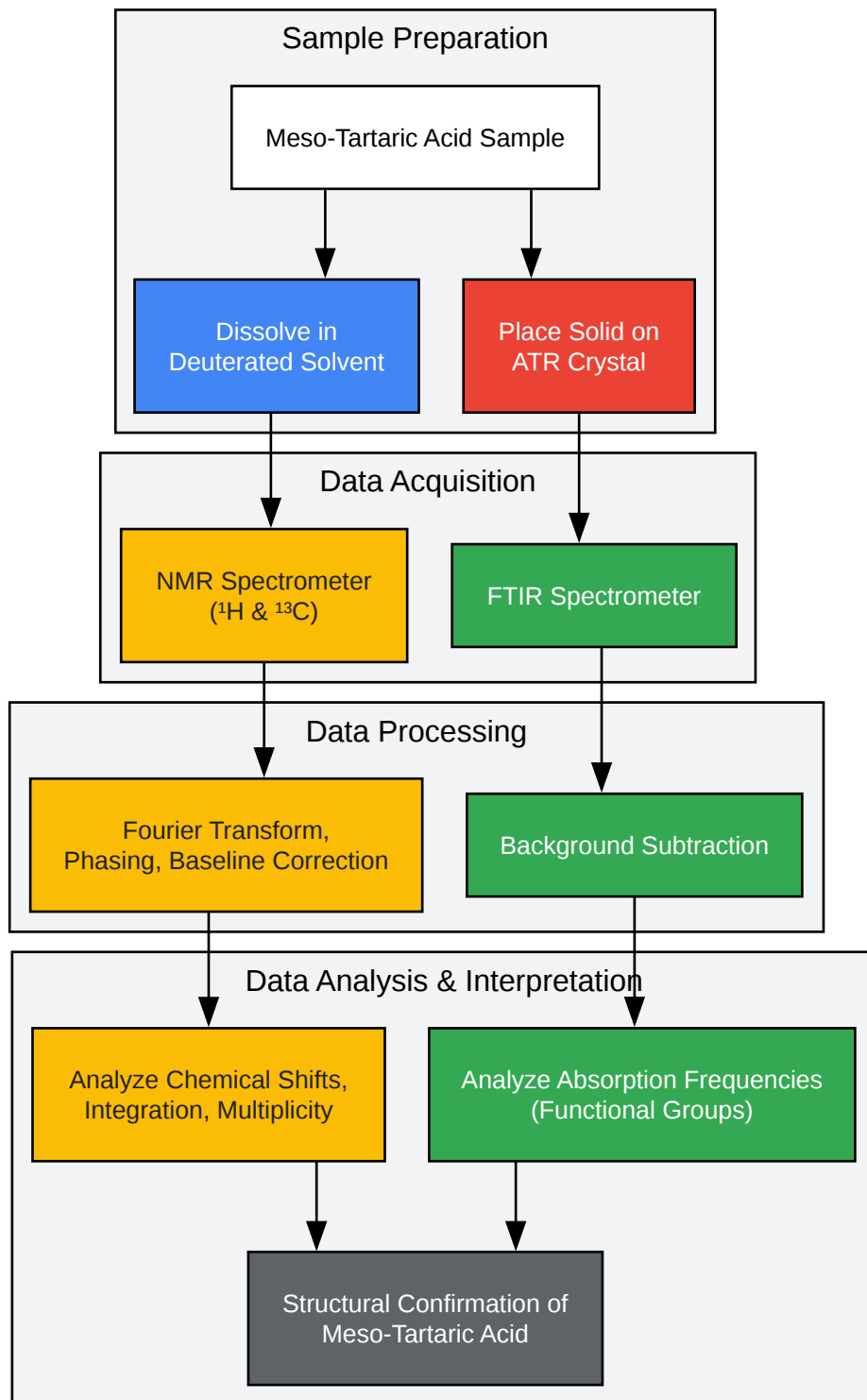
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Analysis:
 - Place a small amount of meso-tartaric acid powder onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR anvil and apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
 - Clean the ATR crystal and anvil thoroughly after the measurement.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption peaks in the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like meso-tartaric acid.

Workflow for Spectroscopic Analysis of Meso-Tartaric Acid



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Caption: Workflow for the spectroscopic analysis of meso-tartaric acid.

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